tert-butyl N-[2-amino-2-(3,4-dimethoxyphenyl)ethyl]carbamate
Overview
Description
tert-Butyl N-[2-amino-2-(3,4-dimethoxyphenyl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a dimethoxyphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-amino-2-(3,4-dimethoxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane . The reaction is usually carried out at room temperature and yields the desired Boc-protected amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-amino-2-(3,4-dimethoxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
tert-Butyl N-[2-amino-2-(3,4-dimethoxyphenyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-2-(3,4-dimethoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthetic processes. It is cleaved under acidic conditions, releasing the free amine . The tert-butyl group stabilizes the carbamate, making it resistant to nucleophiles and bases.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-aminoethyl)carbamate: Similar structure but lacks the dimethoxyphenyl group.
tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: An intermediate in the synthesis of ceftolozane.
Uniqueness
tert-Butyl N-[2-amino-2-(3,4-dimethoxyphenyl)ethyl]carbamate is unique due to the presence of the dimethoxyphenyl group, which imparts specific chemical properties and potential biological activities. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[2-amino-2-(3,4-dimethoxyphenyl)ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-15(2,3)21-14(18)17-9-11(16)10-6-7-12(19-4)13(8-10)20-5/h6-8,11H,9,16H2,1-5H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRLLEQPSYHBMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC(=C(C=C1)OC)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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